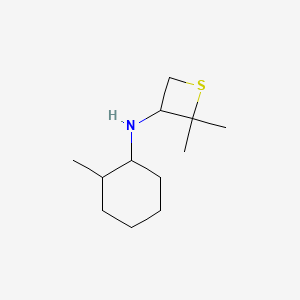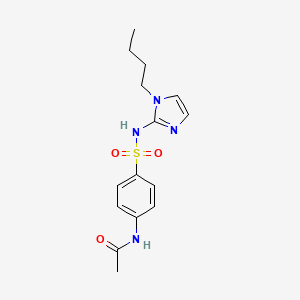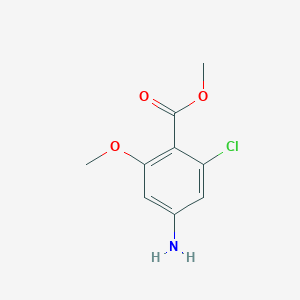
2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine is a chemical compound with a unique structure that includes a thietane ring, a cyclohexyl group, and a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine typically involves the reaction of 2-methylcyclohexylamine with a thietane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the thietane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the quality of the compound.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thietane ring to a more saturated structure.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the context of its use.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-N-(5-methylhexan-2-yl)thietan-3-amine
- N,N-Dimethylcyclohexylamine
Uniqueness
2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine is unique due to its thietane ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C12H23NS |
|---|---|
分子量 |
213.38 g/mol |
IUPAC名 |
2,2-dimethyl-N-(2-methylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-9-6-4-5-7-10(9)13-11-8-14-12(11,2)3/h9-11,13H,4-8H2,1-3H3 |
InChIキー |
NSDHFPYRTYYJFP-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1NC2CSC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)













